n-((2-Methoxypyridin-4-yl)methyl)pivalamide
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Overview
Description
N-((2-Methoxypyridin-4-yl)methyl)pivalamide is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of a methoxypyridine ring and a pivalamide group, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Methoxypyridin-4-yl)methyl)pivalamide typically involves the reaction of 2-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
Step 1: 2-Methoxypyridine is reacted with pivaloyl chloride in the presence of triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-((2-Methoxypyridin-4-yl)methyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of 2-hydroxypyridine derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
N-((2-Methoxypyridin-4-yl)methyl)pivalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-Methoxypyridin-4-yl)methyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxypyridine ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2,3-Dimethoxypyridin-4-yl)pivalamide: Contains an additional methoxy group on the pyridine ring.
Uniqueness
N-((2-Methoxypyridin-4-yl)methyl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-8-9-5-6-13-10(7-9)16-4/h5-7H,8H2,1-4H3,(H,14,15) |
InChI Key |
UKXBKNKCXJNAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=NC=C1)OC |
Origin of Product |
United States |
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